REACTION_CXSMILES
|
[CH:1]1[CH:5]=[C:4]([CH2:6][N:7]([CH2:11][CH2:12][Cl:13])[CH2:8][CH2:9][Cl:10])[S:3][CH:2]=1.[ClH:14].[Br-].CN(C=O)C.C(N(CC)CC)C.CCC1(C2C=CC(N)=CC=2)C(=O)NC(=O)CC1>O>[CH:1]1[CH:5]=[C:4]([CH2:6][N:7]([CH2:11][CH2:12][Cl:13])[CH2:8][CH2:9][Cl:10])[S:3][CH:2]=1.[ClH:14] |f:0.1.2,7.8|
|
Name
|
DCTA bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CSC(=C1)CN(CCCl)CCCl.Cl.[Br-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
2,3-dithioethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The column was washed with 50 ml of 0.1M acetic acid solution until the flowthrough
|
Type
|
WASH
|
Details
|
The DCTA-SH was then eluted with 0.25M HCl
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure at 40° C.
|
Type
|
CUSTOM
|
Details
|
was stored at −20° C. under argon
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |